molecular formula C21H19ClN2O6S2 B7741190 N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide

N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B7741190
M. Wt: 495.0 g/mol
InChI Key: HWJLPBJFPGOKAC-IUXPMGMMSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its diverse biological activities, and is further modified with chloro, hydroxy, and trimethoxyphenyl groups, enhancing its chemical reactivity and potential utility.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O6S2/c1-28-15-6-11(7-16(29-2)19(15)30-3)8-17-20(27)24(21(31)32-17)10-18(26)23-13-9-12(22)4-5-14(13)25/h4-9,25H,10H2,1-3H3,(H,23,26)/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJLPBJFPGOKAC-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a suitable amine with a carbonyl compound and a thiol under acidic or basic conditions to form the thiazolidinone ring.

    Introduction of the Chloro and Hydroxy Groups: Chlorination and hydroxylation reactions are carried out using reagents such as thionyl chloride and hydrogen peroxide, respectively.

    Attachment of the Trimethoxyphenyl Group: This step involves the use of a suitable aldehyde or ketone derivative of the trimethoxyphenyl group, which is reacted with the thiazolidinone core under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for chlorination, nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide is unique due to its complex structure, which combines multiple functional groups, enhancing its reactivity and potential for diverse applications. Its thiazolidinone core and specific substituents make it distinct from other similar compounds.

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a complex compound with potential therapeutic applications. Its structure suggests a multifaceted mechanism of action that may include anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure

The compound can be represented structurally as follows:

C21H22ClN4O2S\text{C}_{21}\text{H}_{22}\text{Cl}\text{N}_{4}\text{O}_{2}\text{S}

This structure indicates the presence of multiple functional groups that may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to N-(5-chloro-2-hydroxyphenyl)-2-acetamide exhibit promising anticancer properties. For instance, studies have shown that derivatives containing thiazolidine rings often demonstrate cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study conducted on thiazolidine derivatives revealed significant cytotoxicity against human breast cancer cells (MCF-7). The compound demonstrated an IC50 value comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Experimental Findings:
In a xylene-induced ear swelling model, compounds related to N-(5-chloro-2-hydroxyphenyl)-2-acetamide exhibited a marked reduction in inflammation comparable to diclofenac sodium . This suggests that the compound may be effective in treating inflammatory conditions.

The biological activity of N-(5-chloro-2-hydroxyphenyl)-2-acetamide is likely mediated through several pathways:

  • Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation. Compounds with similar structures have been shown to inhibit NF-kB activation, leading to decreased expression of inflammatory mediators.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the intrinsic pathway involving mitochondrial dysfunction and caspase activation.

Data Tables

Biological ActivityModel UsedResultReference
AnticancerMCF-7 Cell LineIC50 comparable to chemotherapeutics
Anti-inflammatoryXylene-induced ear swellingSignificant reduction in swelling

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